molecular formula C24H22N2O2S2 B3274545 (Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 609795-07-5

(Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B3274545
CAS No.: 609795-07-5
M. Wt: 434.6 g/mol
InChI Key: FBHKVNWMFMVJOE-MRCUWXFGSA-N
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Description

(Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a cyclopentyl group, a 4-methylbenzyl group, and a thioxothiazolidinone moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylidene with 2-oxoindoline, followed by the introduction of a thioxothiazolidinone ring. The reaction conditions often require the use of strong bases or acids as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone moiety to a thiazolidinone.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and indoline positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is unique due to its combination of a cyclopentyl group, a 4-methylbenzyl group, and a thioxothiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-3-cyclopentyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S2/c1-15-10-12-16(13-11-15)14-25-19-9-5-4-8-18(19)20(22(25)27)21-23(28)26(24(29)30-21)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHKVNWMFMVJOE-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCC5)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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